molecular formula C14H13ClN4O B1672120 3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole CAS No. 176860-26-7

3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole

Cat. No.: B1672120
CAS No.: 176860-26-7
M. Wt: 288.73 g/mol
InChI Key: CPOUJACQGWJJQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GR-175737 involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of GR-175737 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: GR-175737 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups .

Scientific Research Applications

Mechanism of Action

GR-175737 exerts its effects by antagonizing the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By blocking the H3 receptor, GR-175737 increases the release of neurotransmitters such as histamine, acetylcholine, and dopamine, which can enhance cognitive function and alleviate symptoms of cognitive disorders .

Comparison with Similar Compounds

Uniqueness of GR-175737: GR-175737 is unique in its specific binding affinity and selectivity for the histamine H3 receptor. Its chemical structure allows for effective receptor antagonism, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

176860-26-7

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-[2-(1H-imidazol-5-yl)ethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C14H13ClN4O/c15-11-3-1-10(2-4-11)7-13-18-14(20-19-13)6-5-12-8-16-9-17-12/h1-4,8-9H,5-7H2,(H,16,17)

InChI Key

CPOUJACQGWJJQB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CCC3=CN=CN3)Cl

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CCC3=CN=CN3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GR 175737;  GR175737;  GR-175737.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole
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3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole
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3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole
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3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 5
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3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 6
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3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole

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